molecular formula C10H11N5O B1467302 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide CAS No. 1353499-32-7

5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B1467302
CAS RN: 1353499-32-7
M. Wt: 217.23 g/mol
InChI Key: YYIQKKLYUXPYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide, also known as AMPC, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in a variety of research and laboratory experiments, such as synthesis, drug development, and enzyme inhibition.

Scientific Research Applications

5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as the anti-cancer drug 5-fluorouracil. It has also been used in the development of new drugs, such as the anti-HIV drug tenofovir. Additionally, 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide has been used in enzyme inhibition studies, such as the inhibition of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is thought to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. This inhibition is thought to reduce the amount of folic acid available for use in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide are not fully understood. However, it has been shown to reduce the amount of folic acid available for use in the body, which can lead to a variety of physiological effects. Additionally, 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the enzyme dihydrofolate reductase, which can lead to a decrease in the production of DNA and RNA. This can lead to a decrease in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The use of 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide in laboratory experiments has both advantages and limitations. One of the main advantages of using 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it has been used successfully in a variety of research applications, such as synthesis, drug development, and enzyme inhibition. However, there are also some limitations to using 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide. For example, it has been shown to inhibit the enzyme dihydrofolate reductase, which can lead to a decrease in the production of DNA and RNA. Additionally, it is not well understood how 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide affects the body, so there is a risk of potential side effects.

Future Directions

There are a number of potential future directions for the use of 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide. One potential direction is to further investigate the biochemical and physiological effects of 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide. Additionally, further research could be done on the mechanism of action of 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide and its potential applications in drug development. Additionally, further research could be done on the potential side effects of 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide, as well as its potential uses in other research applications. Finally, further research could be done on the synthesis of 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide and its potential uses in other laboratory experiments.

properties

IUPAC Name

5-amino-1-(2-methylpyridin-3-yl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-6-8(3-2-4-13-6)15-9(11)7(5-14-15)10(12)16/h2-5H,11H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIQKKLYUXPYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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